molecular formula C24H15N3O4S B6121743 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide

Cat. No. B6121743
M. Wt: 441.5 g/mol
InChI Key: RKOCVXSSPOPEEK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide, commonly known as BNIPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIPF is a furan-based compound that contains a benzothiazole and nitrophenyl moiety, which makes it a highly versatile compound for various research applications.

Mechanism of Action

The mechanism of action of BNIPF is still not fully understood. However, it is believed that BNIPF exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BNIPF has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
BNIPF has been found to exhibit various biochemical and physiological effects in different cell types. In addition to its anticancer activity, BNIPF has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. BNIPF has also been found to modulate the activity of various enzymes and proteins involved in cellular metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BNIPF in scientific research is its high potency and specificity towards cancer cells. BNIPF has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the synthesis of BNIPF is a complicated and time-consuming process, which limits its availability for large-scale experiments.

Future Directions

The potential applications of BNIPF in scientific research are vast and varied. Some of the future directions for research on BNIPF include:
1. Development of more efficient and cost-effective methods for synthesizing BNIPF.
2. Investigation of the mechanism of action of BNIPF in different cell types.
3. Preclinical studies to evaluate the safety and efficacy of BNIPF in animal models.
4. Development of BNIPF-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential applications of BNIPF in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BNIPF is a highly versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIPF exhibits potent anticancer activity, anti-inflammatory, antioxidant, and neuroprotective effects. The future directions for research on BNIPF are vast and varied, and the potential applications of BNIPF in scientific research are promising.

Synthesis Methods

The synthesis of BNIPF involves a multi-step reaction process that requires careful handling and precise conditions. The most commonly used method for synthesizing BNIPF involves the reaction of 3-(1,3-benzothiazol-2-yl)aniline with 4-nitrobenzaldehyde in the presence of furfural and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to obtain the final product.

Scientific Research Applications

BNIPF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BNIPF is in the field of cancer research. BNIPF has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O4S/c28-23(21-13-12-20(31-21)15-8-10-18(11-9-15)27(29)30)25-17-5-3-4-16(14-17)24-26-19-6-1-2-7-22(19)32-24/h1-14H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOCVXSSPOPEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide

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